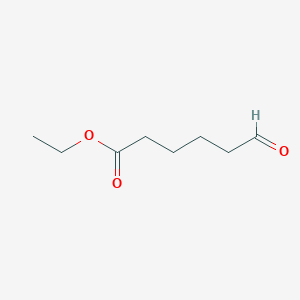
Ethyl 6-oxohexanoate
Vue d'ensemble
Description
Ethyl 6-oxohexanoate, also known as ethyl hexanoate, is an ester of hexanoic acid and ethanol. It is a colorless liquid with a pleasant, fruity odor and is commonly used in food flavorings, fragrances, and as a solvent. Ethyl hexanoate is also used in a variety of industries, including pharmaceuticals, cosmetics, and perfumes. It is a naturally occurring compound found in many fruits, such as apples, pears, and bananas, and is also found in some essential oils.
Applications De Recherche Scientifique
Bioreduction and Enantioselectivity
- Ethyl 3-oxohexanoate, closely related to Ethyl 6-oxohexanoate, is reduced to ethyl (R)-3-hydroxyhexanoate using microorganisms like Kluyveromyces marxianus and Aspergillus niger. This process achieves high conversion and enantioselectivity, important in pharmaceutical synthesis (Ramos et al., 2011).
Synthesis of Statin Precursors
- Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a variant of this compound, is key in synthesizing statins, widely used in treating high cholesterol. This synthesis involves specific stereoselective hydrogenation processes (Tararov et al., 2006).
Biotin Synthesis
- This compound derivatives are used in regioselective chlorination processes, forming key intermediates in the synthesis of biotin (vitamin H), which is essential for metabolic processes (Zav’yalov et al., 2006).
Water Mediated Synthesis
- This compound is used in water-mediated synthesis processes to create compounds like ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates. This demonstrates its role in creating diverse organic compounds (Kumar et al., 2014).
Fuel Additive Research
- This compound derivatives, such as ethyl esters, are explored in the development of biodiesel additives for diesel blends. This highlights their potential in renewable energy applications (Chotwichien et al., 2009).
Synthesis of Functionalized Tetrahydropyridines
- Ethyl 2-methyl-2,3-butadienoate, a related compound, is involved in the synthesis of functionalized tetrahydropyridines, indicating its utility in creating complex nitrogen-containing rings (Zhu et al., 2003).
Barrier Material in Packaging
- Ethylene Vinyl Alcohol Copolymer (EVOH), derived from this compound, shows potential as a barrier material against gases and organic substances in packaging applications (Maes et al., 2018).
Safety and Hazards
Orientations Futures
Ethyl 6-oxohexanoate is used in the synthesis of pharmaceutical agents. It is also used in the design and synthesis of anti-cancer agents as well as in multi-acting inhibitors against HDAC, FL3, and JAK2 .
Relevant Papers One relevant paper is “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” by Hou, Z.Q., Luo, L.G., Liu, C.Z. et al .
Mécanisme D'action
Target of Action
Ethyl 6-oxohexanoate is a chemical compound with the molecular formula C8H14O3 It is used as a reagent in the synthesis of pharmaceutical agents , which suggests that its targets may vary depending on the specific agents it is used to synthesize.
Mode of Action
It is known to be used in the design and synthesis of anti-cancer agents as well as in multi-acting inhibitors against hdac, fl3, and jak2
Biochemical Pathways
Given its use in the synthesis of pharmaceutical agents , it is likely that it affects multiple pathways depending on the specific agents it is used to synthesize.
Pharmacokinetics
It is known that the compound has a molecular weight of 1582 , which may influence its bioavailability
Result of Action
Given its use in the synthesis of pharmaceutical agents , it is likely that its effects are dependent on the specific agents it is used to synthesize.
Action Environment
It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.
Analyse Biochimique
Biochemical Properties
It is known that it interacts with enzymes in the process of pharmaceutical synthesis
Molecular Mechanism
It is known that ketones can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones
Metabolic Pathways
It is known that (S)-3-hydroxy-5-oxohexanoate, a related compound, is cleaved to form malonate semialdehyde and acetone by an aldolase
Propriétés
IUPAC Name |
ethyl 6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBKRSENSOXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457523 | |
| Record name | ethyl 6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27983-42-2 | |
| Record name | ethyl 6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


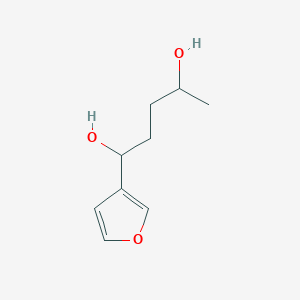
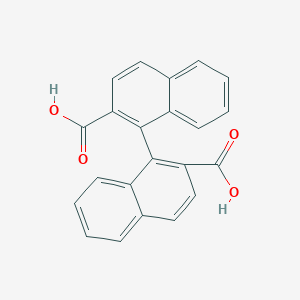
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)



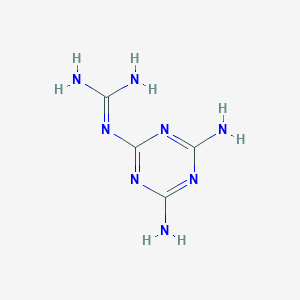
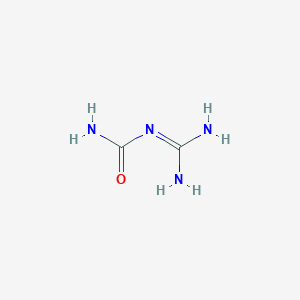
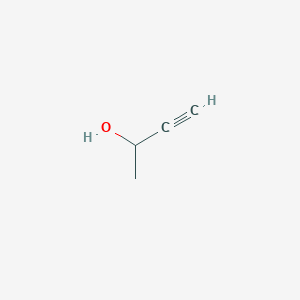

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
